1-Boc-4-isopropyl-4-piperidinecarboxylic acid 1-Boc-4-isopropyl-4-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1093396-57-6
VCID: VC0111126
InChI: InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)
SMILES: CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C14H25NO4
Molecular Weight: 271.357

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

CAS No.: 1093396-57-6

Cat. No.: VC0111126

Molecular Formula: C14H25NO4

Molecular Weight: 271.357

* For research use only. Not for human or veterinary use.

1-Boc-4-isopropyl-4-piperidinecarboxylic acid - 1093396-57-6

Specification

CAS No. 1093396-57-6
Molecular Formula C14H25NO4
Molecular Weight 271.357
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)
Standard InChI Key HTQMWUMCFDOCLF-UHFFFAOYSA-N
SMILES CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structure

1-Boc-4-isopropyl-4-piperidinecarboxylic acid (CAS: 1093396-57-6) is a modified piperidine carboxylic acid featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and an isopropyl substituent at the 4-position. The compound has several synonyms, including 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid and 1,4-Piperidinedicarboxylic acid, 4-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester .

The molecular formula of this compound is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol . The structure consists of a six-membered piperidine ring with a carboxylic acid group and an isopropyl group at position 4, while the nitrogen is protected by a Boc group. This arrangement gives the molecule distinct chemical properties that make it valuable for specific chemical transformations in pharmaceutical synthesis.

The Boc group (tert-butoxycarbonyl) serves as a protecting group for the piperidine nitrogen, preventing undesired reactions at this position during subsequent synthetic steps. This protection strategy is commonly employed in the synthesis of complex molecules, allowing for selective chemical modifications at other functional sites.

Table 1: Chemical Identity Parameters of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

ParameterValue
Chemical Name1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid
CAS Number1093396-57-6
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
AppearancePowder
PropertyValueSource
Boiling Point377.4±35.0°C (Predicted)
Density1.096±0.06 g/cm³ (Predicted)
pKa4.71±0.20 (Predicted)
AppearancePowder

Applications in Pharmaceutical Research

1-Boc-4-isopropyl-4-piperidinecarboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds with potential therapeutic applications. Its structural features make it particularly valuable in medicinal chemistry research.

One of the documented applications of this compound is its use as a reactant in the preparation of cholesteryl ester transfer protein (CETP) inhibitors derived from benzoxazole arylamides . CETP inhibitors have been extensively studied for their potential in treating cardiovascular diseases by modulating cholesterol metabolism. The piperidine core structure, with its specific substitution pattern, contributes to the binding affinity and pharmacological properties of these inhibitor molecules.

The compound's carboxylic acid functionality provides a convenient handle for further chemical modifications, including amide bond formation, which is a common structural motif in many pharmaceutically active compounds. Additionally, the Boc protecting group can be selectively removed under acidic conditions, allowing for subsequent modifications at the nitrogen position.

Research applications of this compound span various therapeutic areas, including cardiovascular, neurological, and inflammatory conditions. Its versatility as a building block makes it valuable in both targeted synthesis and diversification strategies in drug discovery programs.

The use of this compound is primarily in research settings, as indicated by its commercial availability with both industrial and pharmaceutical grades . This suggests its application in both early-stage research and potentially in more advanced pharmaceutical development processes.

Structural Relationships with Similar Compounds

1-Boc-4-isopropyl-4-piperidinecarboxylic acid belongs to a family of related compounds that share the core piperidine structure but differ in their substituents. Understanding these structural relationships provides insight into the rationale behind using specific derivatives for particular applications.

The parent compound in this family is N-Boc-piperidine-4-carboxylic acid (CAS: 84358-13-4), which lacks the isopropyl group at the 4-position . This simpler derivative is commonly synthesized from isonipecotic acid (4-piperidinecarboxylic acid) through reaction with di-tert-butyl dicarbonate in basic conditions, achieving yields up to 100% .

Another closely related compound is 1-boc-4-ethyl-4-piperidinecarboxylic acid (CAS: 188792-67-8), which contains an ethyl group instead of the isopropyl group at the 4-position . This compound has a molecular weight of 257.326 g/mol and similar physical properties, including a predicted boiling point of 368.9±35.0°C .

A more complex analog is 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid (CAS: 189321-65-1), which features a Boc-protected amino group at the 4-position instead of an isopropyl group . This compound has been synthesized from 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with yields around 59% .

Table 3: Comparison of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-Boc-4-isopropyl-4-piperidinecarboxylic acid1093396-57-6C₁₄H₂₅NO₄271.35Isopropyl at 4-position
N-Boc-piperidine-4-carboxylic acid84358-13-4C₁₁H₁₉NO₄229.27No substitution at 4-position
1-boc-4-ethyl-4-piperidinecarboxylic acid188792-67-8C₁₃H₂₃NO₄257.33Ethyl at 4-position
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid189321-65-1C₁₆H₂₈N₂O₆344.41Boc-amino at 4-position
Hazard StatementCodePrecautionary StatementCode
Harmful if swallowedH302Avoid breathing dust/fume/gas/mist/vapours/sprayP261
Causes skin irritationH315IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338
Causes serious eye irritationH319
May cause respiratory irritationH335
SupplierProduct NumberPurityPackagingPrice (USD)Last Updated
AK ScientificZ7257Not specified1g$4172021/12/16
American Custom Chemicals CorporationCHM029988095.00%5MG$504.812021/12/16
ChemenuCM17964297%1g$6082021/12/16
CrysdotCD1135360097%1g$6502021/12/16
Alichem1093396576Not specified1g$695.52021/12/16

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